2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Description
FT-IR Analysis
The compound exhibits characteristic absorption bands:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3,400–3,500 | O–H (phenolic) stretching |
| 1,700–1,750 | C=O (carboxylic acid) stretching |
| 1,250–1,300 | C–S and C–N vibrations in thiazolidine ring |
| 1,580–1,600 | C=C aromatic ring vibrations |
These peaks confirm the presence of hydroxyl, carboxylic acid, and thiazolidine functionalities.
NMR Data
¹H NMR (DMSO-d₆):
| Proton | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Thiazolidine 2-H | 4.17–4.87 | t | Proton adjacent to sulfur |
| Thiazolidine 4-H | 3.10–3.43 | d | Proton adjacent to nitrogen |
| Aromatic protons | 6.47–7.94 | m | 3-Hydroxyphenyl group |
| Carboxylic acid proton | Not observed | Deuterated in DMSO-d₆ |
¹³C NMR (DMSO-d₆):
| Carbon | δ (ppm) | Assignment |
|---|---|---|
| C=O (carboxylic acid) | 169–172 | Carbonyl carbon |
| C–S (thiazolidine) | 45–50 | Sulfur-adjacent carbon |
| Aromatic carbons | 114–156 | Phenyl ring |
Data aligns with published spectra for analogous thiazolidine-4-carboxylic acids.
UV-Vis Spectroscopy
The compound shows absorption maxima at λₘₐₓ = 355 nm (attributed to π→π* transitions in the aromatic system) and λ = 270 nm (thiazolidine ring conjugation).
Tautomeric Equilibrium Studies in Solution Phase
The compound exists in equilibrium between zwitterionic and non-ionized forms, influenced by solvent polarity:
| Solvent | Dominant Form | Stability Rationale |
|---|---|---|
| Polar (e.g., DMSO) | Zwitterion (COO⁻/NH⁺) | Solvation stabilizes charges |
| Nonpolar (e.g., CDCl₃) | Neutral (COOH/NH) | Hydrogen bonding dominates |
In zwitterionic states, the carboxylic acid deprotonates, forming an internal salt with the secondary amine.
Comparative Analysis of Stereoisomeric Forms
The compound exists as enantiomers (4R and 4S) and diastereomers (cis/trans configurations). Key differences include:
| Property | (4R)-Enantiomer | (4S)-Enantiomer | Cis-Diastereomer | Trans-Diastereomer |
|---|---|---|---|---|
| Melting Point | 143–145°C (ethanol:water) | Similar to (4R) | Lower stability | Higher stability |
| NMR Shifts | 4-H: δ 3.10–3.43 (d) | 4-H: δ 3.10–3.43 (d) | 2-H: δ 4.50–4.70 (t) | 2-H: δ 4.17–4.87 (t) |
| Synthesis Yield | Higher (stereoselective conditions) | Lower (requires chiral catalysts) | ~54% (DMSO solvent) | ~46% (DMS |
Properties
IUPAC Name |
2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c12-7-3-1-2-6(4-7)9-11-8(5-15-9)10(13)14/h1-4,8-9,11-12H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKZSYINEIIGCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC(=CC=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389488 | |
| Record name | 2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80457-74-5 | |
| Record name | 2-(3-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 3-hydroxybenzaldehyde with cysteine in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction conditions often include mild temperatures and neutral to slightly acidic pH to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction parameters such as temperature, pH, and catalyst concentration is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-1,3-thiazolidine-4-carboxylic acid.
Reduction: Formation of 2-(3-hydroxyphenyl)-1,3-thiazolidine-4-methanol.
Substitution: Formation of various substituted thiazolidine derivatives depending on the substituent introduced.
Scientific Research Applications
2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and diabetes due to its bioactive properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
Substituent Position: Hydroxyl Groups: The position of the hydroxyl group significantly impacts bioactivity. For example, the 2-hydroxyphenyl derivative exhibits stronger antioxidant activity than the 4-hydroxyphenyl isomer . Electron-Withdrawing Groups: Nitro (NO₂) and chloro (Cl) substituents at the para position enhance antimicrobial activity. The 4-nitrophenyl derivative showed the highest anti-MRSA activity due to increased electrophilicity .
Synthesis Efficiency :
- Derivatives with ortho-substituted hydroxyl groups (e.g., 2-hydroxyphenyl) are synthesized in higher yields (90%) compared to para-substituted analogues (55%) due to steric and electronic factors .
Analogues with Aliphatic or Heterocyclic Substitutions
Table 2: Non-Aromatic Thiazolidine Derivatives
Key Observations :
Antimicrobial Activity :
Biological Activity
2-(3-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and potential applications in medicine and industry.
The compound plays a crucial role in various biochemical reactions, interacting with enzymes and proteins involved in metabolic pathways and oxidative stress responses. Notably, it can influence enzyme activity by binding to active sites or altering metabolic flux, leading to changes in cellular homeostasis.
Cellular Effects
This compound has been shown to modulate several cellular processes:
- Gene Expression : It affects the expression of genes related to antioxidant defense and inflammatory responses.
- Metabolic Activity : The compound influences key metabolic enzymes, impacting overall cellular metabolism.
- Cell Signaling : By modulating signaling pathways, it can affect cell proliferation and apoptosis.
The compound's biological activity is attributed to several mechanisms:
- Enzyme Interaction : It acts as an inhibitor by binding to specific enzymes, thereby blocking substrate access.
- Antioxidant Activity : It scavenges free radicals, reducing oxidative stress.
- Anti-inflammatory Effects : The inhibition of pro-inflammatory enzymes and cytokines contributes to its therapeutic potential .
Table 1: Summary of Biological Activities
Anticancer Activity
A study investigated the anticancer effects of this compound on different cancer cell lines. It demonstrated significant cytotoxicity against glioma (C6) and prostate carcinoma (DU-145) cells. The results indicated that the compound's thiazolidine moiety plays a pivotal role in its anticancer properties .
Toxicological Assessment
Research on zebrafish embryos revealed potential toxic effects associated with this compound. Observations included developmental delays and mitochondrial degeneration in testicular cells. These findings underscore the need for further investigation into the safety profile of this compound .
Scientific Research
This compound is utilized in various fields:
- Chemistry : As a building block for synthesizing complex molecules.
- Biology : Investigated for its role as an enzyme inhibitor.
- Medicine : Explored for therapeutic applications in conditions such as cancer and diabetes.
Industry
It is also being studied for potential applications in developing novel materials and pharmaceuticals .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-aryl-substituted thiazolidine-4-carboxylic acid derivatives, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via condensation of L-cysteine hydrochloride with substituted aldehydes or ketones in aqueous ethanol. For example, a 1:1 molar ratio of L-cysteine hydrochloride and NaHCO₃ is stirred in water, followed by addition of the aldehyde derivative (e.g., 3-hydroxybenzaldehyde) in ethanol. The reaction proceeds at room temperature for 6 hours, yielding a solid product purified via silica gel chromatography (n-hexane:ethyl acetate, 3:1) . Optimization involves adjusting solvent polarity, reaction time, and stoichiometric ratios to minimize side products.
Q. Which analytical techniques are most reliable for characterizing thiazolidine-4-carboxylic acid derivatives, and how are spectral data interpreted?
- Methodological Answer :
- FT-IR : Detects N-H stretches (1571–1580 cm⁻¹) and carboxylic acid C=O bonds (~1700 cm⁻¹). The absence/presence of these peaks confirms cyclization and functional group integrity .
- NMR : ¹H NMR reveals thiazolidine ring protons (δ 3.5–4.5 ppm for CH₂ and CH groups) and aryl substituents (δ 6.5–7.5 ppm). ¹³C NMR confirms the carboxylic acid carbon at ~175 ppm .
- HPLC-MS/MS : Used for quantification in biological matrices (e.g., plasma), with MRM transitions optimized for the parent ion ([M+H]⁺) and fragment ions .
Q. How do substituent positions (para, meta, ortho) on the phenyl ring influence antimicrobial activity in preliminary screenings?
- Methodological Answer : Substituent electronic effects dominate activity. Nitro groups at the para position (e.g., 2-(4-nitrophenyl)- derivative) show superior activity against Gram-positive (e.g., B. subtilis) and Gram-negative (e.g., P. aeruginosa) strains compared to meta or ortho analogs. This is attributed to enhanced electron-withdrawing effects, improving membrane penetration. Activity is quantified via agar diffusion assays, with zone-of-inhibition diameters compared to standards like ciprofloxacin .
Advanced Research Questions
Q. How can in vivo pharmacological models be designed to evaluate the anti-inflammatory or immunomodulatory potential of 2-(3-hydroxyphenyl)-thiazolidine derivatives?
- Methodological Answer : Rat models are grouped into cohorts (e.g., n=16) with matched weights. Test compounds (e.g., 10 mg/kg/day) are administered orally or intravenously alongside controls (vehicle) and reference drugs (e.g., dexamethasone). Outcomes include cytokine profiling (ELISA for TNF-α, IL-6), histopathology of target tissues, and molecular docking studies to assess interactions with pro-inflammatory targets (e.g., COX-2). Statistical analysis uses ANOVA with post-hoc tests to compare group means .
Q. What computational strategies resolve contradictions between predicted (in silico) and experimental bioactivity data for thiazolidine derivatives?
- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations refine docking poses and account for solvation effects. For instance, discrepancies in predicted vs. observed MIC values against MRSA may arise from membrane permeability factors not modeled in silico. Hybrid QSAR models incorporating logP, PSA, and steric parameters improve predictive accuracy .
Q. How can analytical artifacts (e.g., aldehyde release during sample preparation) be mitigated when quantifying thiazolidine derivatives in complex matrices?
- Methodological Answer : Bound-state aldehydes (e.g., 2-(isobutyl)-thiazolidine-4-carboxylic acid) can artifactually convert to free aldehydes during distillation or heating. To prevent this, use mild extraction conditions (e.g., low-temperature SPE), stabilize with chelating agents (EDTA), and validate methods via spike-recovery experiments in target matrices (e.g., beer, plasma) .
Q. What structural modifications enhance the metabolic stability of thiazolidine-4-carboxylic acid derivatives without compromising activity?
- Methodological Answer : Introduce electron-donating groups (e.g., methoxy) at the phenyl 3-position to reduce oxidative metabolism. Alternatively, replace the carboxylic acid with a bioisostere (e.g., tetrazole) to improve oral bioavailability. Stability is assessed via liver microsome assays, with LC-MS monitoring metabolite formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
